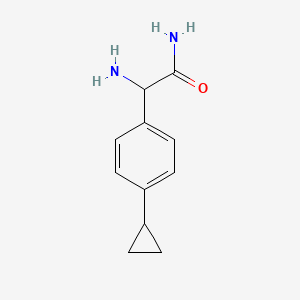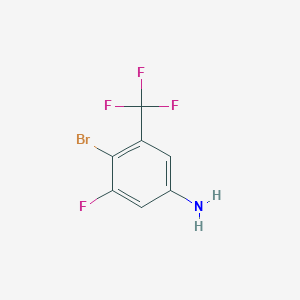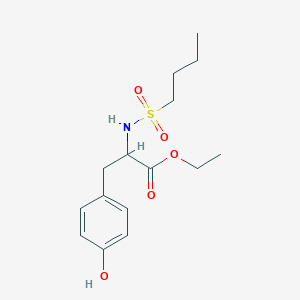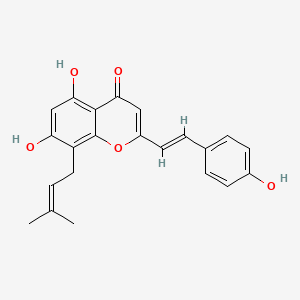![molecular formula C20H23NO3 B13439339 (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of phenylacetic acid with diazomethane under controlled conditions to form the cyclopropane ring.
Carboxylation: The cyclopropane ring is then carboxylated using carbon dioxide in the presence of a suitable catalyst.
Amidation: The final step involves the reaction of the carboxylic acid with [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.
[alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide derivatives: These compounds have similar amide groups but differ in their core structures.
Uniqueness
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide is unique due to its specific combination of a cyclopropane ring and an amide group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(1S,2S)-N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H23NO3/c1-2-24-16-10-8-15(9-11-16)19(13-22)21-20(23)18-12-17(18)14-6-4-3-5-7-14/h3-11,17-19,22H,2,12-13H2,1H3,(H,21,23)/t17-,18+,19+/m1/s1 |
InChI Key |
UIVKAFXVMUZVHS-QYZOEREBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)[C@H]2C[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CO)NC(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
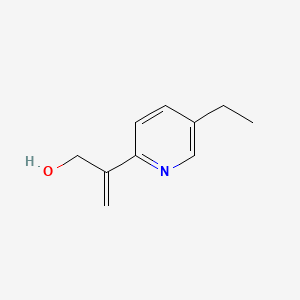
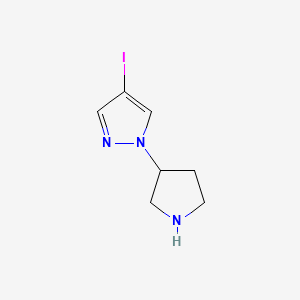
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
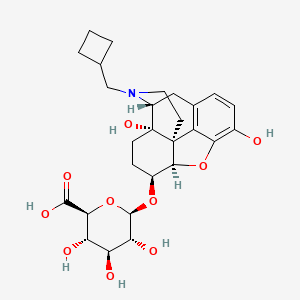
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)


